molecular formula C6H10N4O2 B1332795 ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate CAS No. 86152-46-7

ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate

Cat. No. B1332795
CAS RN: 86152-46-7
M. Wt: 170.17 g/mol
InChI Key: NWORJPBMFMZKAQ-UHFFFAOYSA-N
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Description

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate is a compound that belongs to the class of triazole derivatives. Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms within the ring. These compounds are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. Although the specific compound ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of triazole derivatives often involves the interaction of various precursor molecules under specific conditions. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives was achieved by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature . Similarly, ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate could potentially be synthesized through the interaction of suitable precursors, possibly involving an amino-substituted triazole and an acetic ester under appropriate conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield different compounds. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined using X-ray crystallography, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . This suggests that ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate may also exhibit a complex molecular geometry with potential for hydrogen bonding, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions, often leading to the formation of new compounds with different functional groups. The synthesis of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives from an amino-imino derivative is an example of the chemical versatility of triazole-containing compounds . Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate could similarly participate in reactions that introduce new substituents or transform existing functional groups, expanding its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure and substituents. For instance, the nonlinear optical properties of 4-amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione were found to be significantly higher than those of urea, a commercial nonlinear optical (NLO) material . This indicates that ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate may also exhibit interesting optical properties. Additionally, the spectroscopic and electronic properties of these compounds can be studied using various theoretical and experimental techniques to gain insight into their behavior in different environments.

Scientific Research Applications

Industrial and Agricultural Applications

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate and its derivatives, particularly amino-1,2,4-triazoles, play a significant role in the fine organic synthesis industry. These compounds are used as raw materials in producing various agricultural products, pharmaceuticals, dyes, and high-energy materials. Notably, they contribute to the production of plant protection products, including various insecticides, fungicides, plant growth regulators, retardants, and inhibitors of nitrification of nitrogen fertilizers. In the medical field, these compounds are essential in manufacturing drugs like furazonal, known for its antimicrobial effects, and cardiotril, a cardiological drug with anti-ischemic and membrane-stabilizing effects (Nazarov et al., 2021).

Pharmacological and Chemical Reactivity

The reactivity of 1,2,4-triazole-3-thione derivatives, including 4-amino-3-thio-1,2,4-triazoles, has been associated with significant pharmacological properties. These compounds exhibit antioxidant and antiradical activity and positively impact biochemical processes, especially in patients exposed to high doses of radiation. Such derivatives have been compared to biogenic amino acids like cysteine, indicating their potential in synthesizing therapeutic agents (А. G. Kaplaushenko, 2019).

Ethyl Acetate Production

The esterification process of ethyl acetate, a solvent widely used in paints, coatings, resins, inks, fragrances, flavors, and decaffeination, involves ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate. Process intensification techniques for ethyl acetate production, such as Reactive distillation and microwave reactive distillation, have been studied to enhance production rate, purity, and energy efficiency, indicating the compound's role in optimizing industrial processes (Patil & Gnanasundaram, 2020).

Biological Activity

1,2,4-triazole derivatives, including ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate, have been noted for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The search for rational methods of synthesizing biologically active substances has highlighted the potential of these compounds in developing novel therapeutic agents (Ohloblina, 2022).

Drug Development and Synthesis Strategies

The triazole class, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, is crucial in drug development due to its structural versatility and broad range of biological activities. Recent patents and studies emphasize the development of new triazoles with anti-inflammatory, antimicrobial, and antiviral properties. Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate and its derivatives are central to these efforts, highlighting the need for efficient, sustainable synthesis methods adaptable to emerging diseases and resistant microbial strains (Ferreira et al., 2013).

Future Directions

1,2,4-Triazoles, including ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate, are the focus of renewed interest among organic and medicinal chemists . They are being studied for their potential as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWORJPBMFMZKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365898
Record name ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate

CAS RN

86152-46-7
Record name ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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